Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
Overview
Description
Methyl 4-(2-oxopyrrolidin-1-yl)benzoate is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is characterized by a benzoate ester linked to a pyrrolidinone ring, making it a versatile molecule in various chemical and biological applications.
Scientific Research Applications
Methyl 4-(2-oxopyrrolidin-1-yl)benzoate has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate typically involves the esterification of 4-(2-oxopyrrolidin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids .
Types of Reactions:
Substitution: The ester group in this compound can be substituted by nucleophiles such as amines or alcohols under basic or acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
Mechanism of Action
The mechanism of action of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate involves its interaction with various molecular targets, such as enzymes and receptors. The pyrrolidinone ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function . This compound can modulate pathways involved in inflammation, microbial growth, and other biological processes .
Comparison with Similar Compounds
Methyl 4-(2-oxopiperidin-1-yl)benzoate: Similar structure but with a piperidinone ring instead of a pyrrolidinone ring.
Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 4-(2-oxopyrrolidin-1-yl)benzoate is unique due to its specific ester and pyrrolidinone functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs . Its specific interactions with biological targets make it a valuable compound in medicinal chemistry and other research fields .
Properties
IUPAC Name |
methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)9-4-6-10(7-5-9)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZFCNDOGOKHQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353906 | |
Record name | methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221381-89-1 | |
Record name | methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.